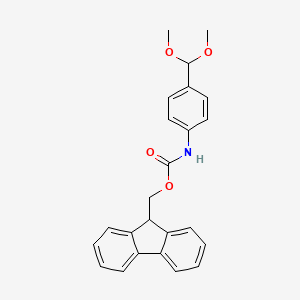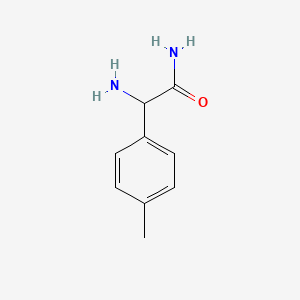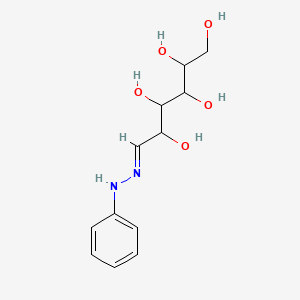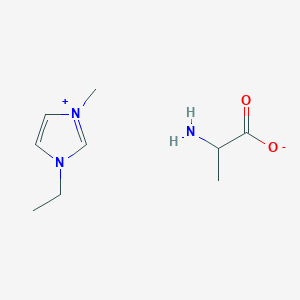
Acetamide, 2-(dipropylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(dipropylamino)-: is an organic compound with the molecular formula C8H18N2O It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by dipropylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the methods involves the treatment of substituted amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Ammonolysis of Acetylacetone: Another method involves the ammonolysis of acetylacetone under conditions commonly used in reductive amination.
Industrial Production Methods: Industrial production methods for acetamide derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled environments to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, 2-(dipropylamino)- can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Substitution reactions can occur, where functional groups on the acetamide are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, 2-(dipropylamino)- is used in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties .
Biology: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine: The compound’s derivatives are explored for their potential use as pharmaceutical agents, particularly in the development of drugs with specific biological activities .
Industry: In industrial applications, acetamide derivatives are used as solvents, plasticizers, and intermediates in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of acetamide, 2-(dipropylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may act by inhibiting or activating these targets, leading to a cascade of biochemical events that result in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Acetamide: The parent compound, with the formula CH3CONH2, is a simpler structure without the dipropylamino groups.
N,N-Dimethylacetamide: A related compound where the hydrogen atoms on the nitrogen are replaced by methyl groups.
Uniqueness: Acetamide, 2-(dipropylamino)- is unique due to the presence of dipropylamino groups, which confer specific chemical and physical properties that differentiate it from other acetamide derivatives. These properties may include altered solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
7409-49-6 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(dipropylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-10(6-4-2)7-8(9)11/h3-7H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
XZQWFOMYAIGUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)





